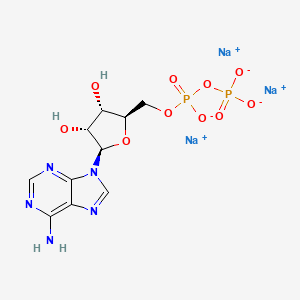

Adenosine 5'-diphosphate sodium salt

Description

Properties

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEUUBDPVVHQAL-MSQVLRTGSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na3O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942564 | |

| Record name | Adenosine 5'-diphosphate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20398-34-9, 2092-65-1 | |

| Record name | Adenosine 5'-diphosphate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine trisodium 5'-diphosphate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Function of ADP sodium salt in platelet activation and aggregation.

An In-depth Technical Guide to the Function of ADP in Platelet Activation and Aggregation

Introduction

Adenosine (B11128) diphosphate (B83284) (ADP), a simple but crucial nucleotide, serves as a primary agonist in the complex processes of hemostasis and thrombosis.[1][2] Released in high concentrations from the dense granules of activated platelets and from damaged endothelial and red blood cells, ADP acts as a potent signaling molecule that recruits additional platelets to the site of vascular injury.[3][4] This action initiates a positive feedback loop, amplifying the initial activation signal and leading to the formation of a stable platelet plug.[5]

This technical guide provides a comprehensive overview of the molecular mechanisms underlying ADP-mediated platelet activation and aggregation. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the signaling pathways, quantitative functional data, and key experimental protocols used to study these phenomena.

The Molecular Basis of ADP-Mediated Platelet Activation

ADP exerts its effects on platelets by binding to and activating three distinct subtypes of purinergic P2 receptors on the platelet surface: two G protein-coupled receptors (GPCRs), P2Y1 and P2Y12 , and one ligand-gated ion channel, P2X1 .[2][5][6] The coordinated action of the P2Y1 and P2Y12 receptors is essential for a complete and sustained platelet response to ADP.[3][6]

-

The P2Y1 Receptor: This receptor is coupled to the Gq family of G proteins.[2][7] Upon ADP binding, Gq activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptor on the platelet's dense tubular system (an internal calcium store), triggering the release of calcium ions (Ca2+) into the cytoplasm.[5][8] This initial, rapid rise in intracellular calcium is primarily responsible for inducing platelet shape change and initiating a weak, reversible phase of aggregation.[5][10]

-

The P2Y12 Receptor: Coupled to the Gi family of G proteins, the P2Y12 receptor is central to amplifying and sustaining the platelet response.[7][8] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which significantly reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9][11] Since cAMP is a potent inhibitor of platelet activation, its reduction is a critical step for a full aggregation response.[12] The P2Y12 signaling cascade also involves the activation of phosphoinositide 3-kinase (PI3K).[8][9] The sustained signaling from P2Y12 is essential for stabilizing platelet aggregates and is the molecular target for major antiplatelet drugs, including clopidogrel, prasugrel, and ticagrelor.[5]

-

The P2X1 Receptor: This receptor is a ligand-gated cation channel that is most potently activated by ATP, though ADP can also act as a weaker agonist.[5] Its activation leads to a rapid influx of extracellular Ca2+, contributing to the overall rise in cytosolic calcium.[4] While its role is less dominant than the P2Y receptors, it is involved in platelet shape change and activation under conditions of high shear stress.[5]

The intricate signaling from these receptors converges on a final common pathway: the "inside-out" activation of the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa).[7] This conformational change increases the receptor's affinity for its ligand, fibrinogen.[13][14] The binding of fibrinogen molecules between adjacent platelets physically links them together, leading to the formation of a stable platelet aggregate.[13]

Caption: ADP signaling through P2Y1 and P2Y12 receptors.

The Process of Platelet Response to ADP

The platelet response to ADP is a multi-step process characterized by distinct, yet overlapping, phases.

-

Platelet Shape Change: Within seconds of ADP exposure, platelets transform from their resting discoid shape to a more spherical form with extending pseudopods.[15][16] This initial response is primarily driven by the P2Y1 receptor-mediated rise in intracellular calcium and is associated with a transient decrease in light transmission during in vitro aggregometry assays.[17][18]

-

Initiation of Aggregation: The P2Y1-mediated signaling is sufficient to initiate a weak and reversible aggregation of platelets.[5] This phase is characterized by the initial formation of small platelet clumps.

-

Amplification and Stabilization: For a robust and irreversible aggregation to occur, signaling through the P2Y12 receptor is mandatory.[5][19] The P2Y12-mediated inhibition of adenylyl cyclase and subsequent drop in cAMP levels relieve the inhibition on platelet activation pathways, leading to a massive activation of αIIbβ3 integrins.[12] This results in firm, stable platelet aggregation and the formation of a durable hemostatic plug.[6] The secreted ADP from the initial wave of activated platelets acts on the P2Y12 receptors of nearby platelets, thus amplifying the thrombotic response.[3][20]

Caption: Sequential workflow of platelet response to ADP.

Quantitative Analysis of ADP-Induced Platelet Function

The interaction of ADP with its receptors and the subsequent functional responses have been quantified through various experimental approaches. The following tables summarize key quantitative data.

| Parameter | Value | Platelet Receptor | Reference |

| Fibrinogen Binding Sites per Platelet | ~45,000 | Integrin αIIbβ3 | [13] |

| Fibrinogen Dissociation Constant (Kd) | 80 - 170 nM | Integrin αIIbβ3 | [13] |

| Receptor Binding Sites per Platelet | ~150 | P2Y1 | [5] |

| Table 1: Receptor and Binding Characteristics following ADP Stimulation |

| Agonist / Antagonist | Parameter | Value | Receptor Target | Reference |

| ADP | pA50 (Aggregation) | 5.95 ± 0.07 | P2Y1 & P2Y12 | [21] |

| ADP | Aggregation Threshold | ≥ 0.5 µM | P2Y1 & P2Y12 | [10][22] |

| 2-MeSADP (msADP) | EC50 | 5 nM | P2Y12 | [23] |

| 2-MeSADP (msADP) | pEC50 | 8.29 | P2Y1 | [23] |

| MRS 2179 (Antagonist) | IC50 (Shape Change) | 3.16 µM | P2Y1 | [17] |

| Table 2: Agonist and Antagonist Potency in Platelet Functional Assays |

| Condition | Agonist Concentration | Peak Intracellular [Ca²⁺] | Reference |

| 1 mM Extracellular Ca²⁺ | ADP | 670 ± 50 nM | [24] |

| No Extracellular Ca²⁺ (1 mM EGTA) | ADP | 160 ± 20 nM | [24] |

| Heterogeneity Observed | 10 µM ADP | Transient Increases | [25][26] |

| Table 3: ADP-Induced Intracellular Calcium ([Ca²⁺]i) Mobilization |

Key Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation in vitro.[27] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate into larger clumps.[27][28]

Methodology:

-

Blood Collection: Collect whole blood from healthy, medication-free donors into tubes containing 3.2% or 3.8% sodium citrate (B86180) anticoagulant (9:1 blood-to-anticoagulant ratio).[23][28] Use a wide-bore needle and clean venipuncture to prevent premature platelet activation.[27]

-

PRP and PPP Preparation:

-

To obtain Platelet-Rich Plasma (PRP), centrifuge the citrated whole blood at a low speed (150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake turned off.[23][28] Carefully aspirate the upper PRP layer.

-

To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet all cellular components.[28] The supernatant is the PPP.

-

-

Aggregometer Calibration:

-

Aggregation Assay:

-

Pipette a defined volume of PRP (e.g., 360 µL) into a glass cuvette containing a small magnetic stir bar.[29]

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes at 37°C with constant stirring (900-1200 rpm).[23][29]

-

Add a specific volume of ADP sodium salt solution (e.g., 40 µL of a 10x stock) to initiate aggregation.[29]

-

Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve.

-

Caption: Experimental workflow for Light Transmission Aggregometry.

Intracellular Calcium Mobilization Assay via Flow Cytometry

This method allows for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i) changes in individual platelets upon activation.

Methodology:

-

Platelet Preparation: Isolate platelets from whole blood, typically through centrifugation to obtain PRP or by gel filtration for washed platelets.

-

Dye Loading: Incubate the platelet suspension with a fluorescent calcium indicator. Ratiometric dyes like Indo-1 or a combination of Fluo-4 (calcium-bound fluorescence increases) and Fura Red (calcium-bound fluorescence decreases) are commonly used to allow for calibrated measurements that are less susceptible to artifacts.[25][30]

-

Baseline Measurement: Acquire data for the dye-loaded platelets on a flow cytometer to establish the basal [Ca²⁺]i level.

-

Agonist Stimulation: While continuously acquiring data, add a specific concentration of ADP sodium salt to the platelet sample.

-

Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric analysis, the ratio of emissions at two different wavelengths (for Indo-1) or the ratio of two different dyes (Fluo-4/Fura Red) is calculated.[30]

-

Calcium Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) followed by a chelator (e.g., EGTA) to determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios, allowing for the conversion of fluorescence ratios into absolute calcium concentrations.[30]

Caption: Workflow for measuring intracellular calcium by flow cytometry.

Conclusion

The function of ADP sodium salt in platelet activation and aggregation is a cornerstone of hemostasis, mediated by a sophisticated and well-regulated dual-receptor system. The P2Y1 receptor initiates the process by triggering shape change and weak aggregation, while the P2Y12 receptor provides the crucial amplification and stabilization signals required for the formation of a robust thrombus. This detailed understanding of ADP's role, derived from quantitative functional assays and detailed pathway analysis, has been instrumental in the development of highly effective antiplatelet therapies that are now fundamental in the management of cardiovascular diseases. Continued research into the nuances of these signaling pathways will undoubtedly uncover new opportunities for therapeutic intervention in thrombosis and other platelet-related disorders.

References

- 1. biodatacorp.com [biodatacorp.com]

- 2. The role of ADP receptors in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet activation by ADP: the role of ADP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. Historical perspective on ADP-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 13. Exposure of platelet fibrinogen receptors by ADP and epinephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coagulation - Wikipedia [en.wikipedia.org]

- 15. "Kinetics of ADP-induced Human Platelet Shape Change: Apparent Positive" by John Milton, W. Yung et al. [scholarship.claremont.edu]

- 16. ahajournals.org [ahajournals.org]

- 17. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ADP-induced platelet shape change: an investigation of the signalling pathways involved and their dependence on the method of platelet preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Responses to adenosine diphosphate in human platelets loaded with the fluorescent calcium indicator quin2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Calcium mobilization in human platelets using indo-1 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. haemochrom.de [haemochrom.de]

- 29. diagnostica.cz [diagnostica.cz]

- 30. A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry | PLOS One [journals.plos.org]

The intricate dance of cellular communication: An in-depth guide to the mechanism of action of Adenosine 5'-diphosphate sodium salt

For Immediate Release

A comprehensive technical guide detailing the multifaceted role of Adenosine (B11128) 5'-diphosphate (ADP) sodium salt in biological systems has been compiled for researchers, scientists, and professionals in drug development. This whitepaper elucidates the core mechanisms of ADP action, focusing on its critical involvement in platelet aggregation, immune response, and neurotransmission through its interaction with purinergic receptors.

Adenosine 5'-diphosphate (ADP), a pivotal nucleotide in cellular energy metabolism, also functions as a crucial extracellular signaling molecule.[1][2] Its sodium salt is widely utilized in research to investigate these signaling pathways. This guide provides a detailed examination of ADP's mechanism of action, with a primary focus on its interaction with the P2Y family of G protein-coupled receptors (GPCRs), particularly P2Y1 and P2Y12, which are central to hemostasis and thrombosis.[3][4][5]

The Central Role of ADP in Platelet Activation

At the core of ADP's physiological significance is its ability to induce platelet activation and aggregation, a critical process in blood clotting.[6][7] This action is primarily mediated by the synergistic activation of two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12.[8][9]

The P2Y1 receptor , coupled to the Gq class of G proteins, initiates a signaling cascade that leads to the activation of Phospholipase C (PLC).[4][5] This, in turn, results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium stores and platelet shape change.[10][11]

Simultaneously, ADP binds to the P2Y12 receptor , which is coupled to the Gi class of G proteins.[8][12] Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][10] Reduced cAMP levels alleviate the inhibition of platelet activation, thereby amplifying and sustaining the aggregation response initiated by P2Y1 activation.[6] The coordinated action of both receptors is essential for full platelet aggregation and the formation of a stable thrombus.[5]

Signaling Pathways of ADP Receptor Activation

The binding of ADP to its P2Y1 and P2Y12 receptors triggers distinct downstream signaling pathways that converge to produce a robust physiological response, primarily in platelets.

Beyond its role in hemostasis, ADP signaling is implicated in a variety of other physiological and pathological processes, including inflammation and neurotransmission. In the immune system, ADP can modulate the activity of various immune cells. In the nervous system, it acts as a neurotransmitter, influencing synaptic plasticity and neuronal excitability.

Quantitative Analysis of ADP-Receptor Interactions

The affinity and efficacy of ADP and its analogs for P2Y receptors, as well as the potency of antagonists, are crucial for understanding their pharmacological profiles. The following tables summarize key quantitative data from various studies.

| Ligand | Receptor | Parameter | Value | Cell Type/System | Reference |

| 2MeSADP | P2Y1 | EC50 | Sub-nanomolar | COS-7 cells | [6] |

| 2MeSADP | P2Y12 | EC50 | Low nanomolar | COS-7 cells | [6] |

| 2MeSADP | P2Y13 | EC50 | Low nanomolar | COS-7 cells | [6] |

| (N)-methanocarba-2MeSADP | P2Y1 | EC50 | 1.2 ± 0.2 nM | COS-7 cells | [6] |

| ADP | - | EC50 (Ca²⁺ response) | 2.7 µM | THP-1 cells | [13] |

| MRS 2179 | P2Y1 | IC50 (Shape Change) | 3.16 µM | Human platelets | [12] |

| Cangrelor | P2Y12 | IC50 (Aggregation) | 17 nM | Human platelets | [14] |

| Clopidogrel | P2Y12 | IC50 (Aggregation) | 1.9 ± 0.3 µM | Washed human platelets | [7] |

| MRS2500 | P2Y1 | Kd | < 1 nM | - | |

| MRS2496 | P2Y1 | Ki | 76 nM | Human | |

| [³⁵S]dATPαS | P2Y1 | KA | 59 ± 19 nM | Transfected astrocytoma cells |

Table 1: Affinity and Potency of Ligands for P2Y Receptors

| Enzyme | Substrate(s) | Km | Vmax | Conditions | Reference |

| PI3Kα | PIP₂ | 1.77 ± 0.03 µM | 1.78 ± 0.06 pmol/min | Fluorescence polarization assay | |

| PI3Kα | ATP | 2.0 ± 0.5 µM | 1.78 ± 0.06 pmol/min | Fluorescence polarization assay |

Table 2: Kinetic Parameters of Downstream Signaling Enzymes

Experimental Protocols for Studying ADP's Mechanism of Action

A variety of in vitro assays are employed to investigate the effects of ADP on cellular function. The following outlines the general methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors for a specific ligand.

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the P2Y receptor of interest.

-

Incubation: Incubate the membranes with a fixed concentration of radiolabeled ADP (e.g., [³H]ADP) and increasing concentrations of unlabeled ADP.

-

Separation: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration.[10]

-

Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.[10]

-

Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled ligand concentration to determine the IC50, from which the Ki (and subsequently Kd) can be calculated.[10]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold standard method for assessing platelet function in response to agonists like ADP.[8]

Methodology:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by centrifugation.[8][11]

-

Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[11]

-

Aggregation Induction: Add a known concentration of ADP sodium salt to the stirred PRP sample at 37°C.[11]

-

Measurement: Monitor the change in light transmission through the PRP as platelets aggregate. Increased light transmission corresponds to increased aggregation.[8]

-

Data Analysis: Quantify the extent and rate of aggregation from the resulting curve.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Loading: Load cells (e.g., platelets or cell lines expressing P2Y receptors) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4]

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add ADP sodium salt to the cells.

-

Fluorescence Measurement: Continuously measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.[4]

-

Data Analysis: Calculate the peak and duration of the calcium response.

Adenylyl Cyclase Activity Assay

This assay measures the inhibition of adenylyl cyclase activity, a key downstream effect of P2Y12 receptor activation.

Methodology:

-

Membrane Preparation: Prepare membranes from cells of interest.

-

Assay Reaction: Incubate the membranes with ATP (the substrate for adenylyl cyclase), a stimulator of adenylyl cyclase (e.g., forskolin (B1673556) or a prostaglandin), and varying concentrations of ADP sodium salt.[15]

-

cAMP Quantification: Stop the reaction and measure the amount of cAMP produced, typically using a competitive binding assay (e.g., ELISA or radioimmunoassay).[15]

-

Data Analysis: Determine the dose-dependent inhibition of stimulated adenylyl cyclase activity by ADP.

This in-depth guide provides a foundational understanding of the mechanism of action of Adenosine 5'-diphosphate sodium salt. The presented data and experimental protocols offer valuable resources for researchers investigating purinergic signaling and developing novel therapeutics targeting these pathways.

References

- 1. "Quantifying Agonist Activity at G Protein-coupled Receptors" by Frederick J. Ehlert, Hinako Suga et al. [digitalcommons.chapman.edu]

- 2. Adenyl cyclase in human platelets: activity and responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coactivation of two different G protein-coupled receptors is essential for ADP-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of GPCR-G protein activity in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tainstruments.com [tainstruments.com]

- 11. longdom.org [longdom.org]

- 12. Kinetics of GPCR, G protein, and effector activation (Chapter 8) - G Protein-Coupled Receptors [resolve.cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

The ATP-ADP Cycle: A Cornerstone of Cellular Bioenergetics, Signaling, and Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate balance between adenosine (B11128) triphosphate (ATP) and its dephosphorylated counterpart, adenosine diphosphate (B83284) (ADP), represents the energetic lifeblood of all known organisms. This perpetual cycle of synthesis and hydrolysis is not merely a fundamental process of energy transfer but also a critical regulatory nexus that governs a vast array of cellular functions. For researchers, scientists, and professionals in drug development, a profound understanding of the biological significance of the ATP-ADP conversion is paramount for elucidating disease mechanisms and identifying novel therapeutic targets. This technical guide provides a comprehensive overview of the core principles of the ATP-ADP cycle, presents key quantitative data, details experimental protocols for its analysis, and visualizes the intricate signaling pathways it governs.

The Central Role of the ATP-ADP Conversion in Cellular Energetics

Adenosine triphosphate (ATP) is widely recognized as the primary "energy currency" of the cell, storing readily available energy within its high-energy phosphoanhydride bonds.[1] The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is a highly exergonic reaction that releases a significant amount of free energy, which is harnessed to drive a multitude of endergonic cellular processes.[2] Conversely, the synthesis of ATP from ADP and Pi, primarily through cellular respiration and photosynthesis, requires energy input, effectively capturing energy from nutrients or light.[3]

The continuous and rapid turnover of the cellular ATP pool is staggering. An adult human can hydrolyze and resynthesize an amount of ATP equivalent to their own body weight over the course of a day, with each ATP molecule being recycled hundreds of times.[4] This dynamic equilibrium ensures a constant supply of energy for vital functions, including muscle contraction, active transport across membranes, and the synthesis of macromolecules.[5]

Quantitative Aspects of the ATP-ADP Cycle

The energetic state of a cell is often quantified by the concentrations of ATP and ADP and the Gibbs free energy of ATP hydrolysis. These parameters can vary significantly depending on the cell type, metabolic state, and subcellular compartment.

Table 1: Cellular ATP and ADP Concentrations

| Cell/Tissue Type | Compartment | ATP Concentration (mM) | ADP Concentration (mM) | ATP/ADP Ratio |

| Rat Hepatocytes | Cytosol | 2.5 - 5.0 | 0.25 - 0.5 | ~10 |

| Rat Heart | Cytosol | 5.0 - 10.0 | 0.5 - 1.0 | ~10 |

| Human Erythrocytes | Cytosol | 1.5 - 2.5 | 0.15 - 0.25 | ~10 |

| E. coli | Cytosol | 1.5 - 3.0 | 0.3 - 0.6 | ~5 |

| Plant Cells (leaf) | Cytosol (dark) | 0.3 - 0.5 | 0.1 - 0.2 | ~2-3 |

| Plant Cells (leaf) | Chloroplast (light) | 0.5 - 1.0 | 0.1 - 0.2 | ~5 |

| Mitochondria | Matrix | 0.5 - 5.0 | 0.5 - 1.0 | ~1-5 |

Note: Values are approximate and can vary depending on the specific conditions and measurement techniques.

Table 2: Gibbs Free Energy of ATP Hydrolysis (ΔG)

| Condition | ΔG'° (kJ/mol) | Physiological ΔG (kJ/mol) |

| Standard Conditions (1M concentrations, pH 7.0) | -30.5 | N/A |

| Typical Intracellular Conditions | N/A | -50 to -65 |

| High Mg²⁺ Concentration | -28 to -34 | Varies |

ΔG'° represents the standard free energy change, while physiological ΔG reflects the actual free energy change under cellular conditions.[6][7]

Table 3: Kinetic Parameters of Key Enzymes in ATP-ADP Conversion

| Enzyme | Organism/Tissue | Substrate | Km | Vmax |

| ATP Synthase (F1Fo) | Bovine Heart Mitochondria | ADP | Low Km mode: 6-10 µM | Low Vmax mode: ~500 nmol/min/mg |

| High Km mode: 50-100 µM | High Vmax mode: >1800 nmol/min/mg | |||

| Creatine Kinase | Rabbit Muscle | ADP | ~0.1 - 0.5 mM | Varies |

| ATP | ~0.1 - 0.5 mM | Varies | ||

| Adenylate Kinase | Rabbit Muscle | ADP | ~0.1 - 0.3 mM | Varies |

| AMP | ~0.05 - 0.1 mM | Varies |

Km (Michaelis constant) is an indicator of the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax). These values can be influenced by various factors, including pH, temperature, and the presence of inhibitors or activators.[8][9]

The ATP/ADP Ratio as a Critical Regulator of Cellular Signaling

Beyond its role as an energy carrier, the ratio of ATP to ADP serves as a crucial indicator of the cell's energetic health and acts as a key allosteric regulator of numerous enzymes and signaling pathways. This ratio is a highly dynamic parameter that allows cells to rapidly adapt their metabolic processes to changes in energy supply and demand.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a central energy sensor in eukaryotic cells that is activated by an increase in the AMP/ATP and ADP/ATP ratios, which signal a state of energy depletion.[10] Once activated, AMPK initiates a cascade of events aimed at restoring energy balance. It stimulates catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis.[11] The intricate regulation of the AMPK pathway makes it a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[2]

Purinergic (P2Y) Receptor Signaling

Extracellular ATP and ADP act as signaling molecules by binding to and activating a family of purinergic receptors, designated as P2 receptors.[12] The P2Y receptor subfamily, which are G protein-coupled receptors, are particularly important in mediating cellular responses to extracellular nucleotides. For instance, the P2Y1 receptor, which is activated by ADP, plays a crucial role in platelet aggregation and thrombosis. Upon ADP binding, the P2Y1 receptor activates phospholipase C, leading to an increase in intracellular calcium and subsequent downstream signaling events that trigger platelet shape change and aggregation.

ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels are ion channels that are directly regulated by intracellular concentrations of ATP and ADP. These channels are found in various cell types, including pancreatic beta-cells, cardiac myocytes, and neurons.[4] High levels of ATP inhibit the channel, while ADP promotes its opening. This mechanism allows KATP channels to couple the metabolic state of the cell to its electrical activity. In pancreatic beta-cells, for example, an increase in the ATP/ADP ratio following glucose metabolism leads to the closure of KATP channels, membrane depolarization, and subsequent insulin (B600854) secretion.

Mammalian Target of Rapamycin (mTOR) Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. mTOR activity is tightly controlled by the availability of nutrients and the cellular energy status. The ATP/ADP ratio plays a significant role in this regulation, primarily through the action of AMPK.[2] Under conditions of low cellular energy (low ATP/ADP ratio), activated AMPK phosphorylates and inhibits the mTORC1 complex, thereby downregulating protein synthesis and other anabolic processes to conserve energy.[11] This positions the ATP-ADP-AMPK-mTOR axis as a critical determinant of cellular fate in response to metabolic stress.

Experimental Protocols for the Quantification of ATP and ADP

Accurate measurement of intracellular ATP and ADP concentrations and their ratio is crucial for studying cellular bioenergetics and signaling. Several robust methods are available, with luciferase-based luminescence assays and high-performance liquid chromatography (HPLC) being the most widely used.

Quantification of ATP/ADP Ratio using Luciferase-Based Luminescence Assay

Principle: This method relies on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase. The intensity of the emitted light is directly proportional to the ATP concentration. The ADP concentration is determined by converting ADP to ATP using pyruvate (B1213749) kinase and then measuring the newly generated ATP.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Rapidly harvest and quench metabolic activity of cells or tissues, typically by flash-freezing in liquid nitrogen or using acid/alkali extraction methods to prevent ATP and ADP degradation.

-

Lyse cells using a suitable lysis buffer that inactivates ATPases and other nucleotide-degrading enzymes.

-

-

Reagent Preparation:

-

Prepare a standard ATP solution of known concentration to generate a standard curve.

-

Prepare the luciferase/luciferin reagent according to the manufacturer's instructions.

-

Prepare the ADP-to-ATP conversion reagent containing pyruvate kinase and phosphoenolpyruvate.

-

-

Procedure:

-

Add the cell lysate to a luminometer-compatible plate.

-

Add the luciferase/luciferin reagent to each well and measure the initial luminescence (RLU₁), which corresponds to the ATP concentration.

-

Add the ADP-to-ATP conversion reagent to the same wells.

-

Incubate to allow for the complete conversion of ADP to ATP.

-

Measure the final luminescence (RLU₂).

-

-

Data Analysis:

-

The ATP concentration is proportional to RLU₁.

-

The ADP concentration is proportional to the difference between the final and initial luminescence readings (RLU₂ - RLU₁).

-

Calculate the absolute concentrations of ATP and ADP using the standard curve.

-

Determine the ATP/ADP ratio.

-

Troubleshooting: For issues such as low signal or high background, consider optimizing cell number, checking reagent stability, and using opaque-walled plates to minimize crosstalk.

Quantification of Adenine (B156593) Nucleotides using High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates molecules based on their physicochemical properties as they pass through a stationary phase. For adenine nucleotides, ion-pair reversed-phase HPLC is commonly used. This technique allows for the simultaneous separation and quantification of ATP, ADP, and AMP in a single run. Detection is typically achieved using a UV detector.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Extract adenine nucleotides from cells or tissues using a method that effectively precipitates proteins and inactivates enzymes, such as perchloric acid extraction.

-

Neutralize the acidic extract to prevent nucleotide degradation.

-

Centrifuge to remove precipitated proteins and filter the supernatant before injection.

-

-

Mobile Phase Preparation:

-

Prepare the mobile phase, which typically consists of an aqueous buffer (e.g., potassium phosphate) containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Degas the mobile phase to prevent bubble formation in the HPLC system.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample extract onto the column.

-

Run the HPLC method, which may involve an isocratic or gradient elution profile to achieve optimal separation of ATP, ADP, and AMP.

-

Monitor the column effluent using a UV detector at a wavelength where adenine nucleotides have strong absorbance (typically around 254-260 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to ATP, ADP, and AMP based on their retention times, which are determined by running standards of known composition.

-

Integrate the area under each peak.

-

Quantify the concentration of each nucleotide in the sample by comparing the peak areas to a standard curve generated from known concentrations of ATP, ADP, and AMP standards.

-

Calculate the ATP/ADP ratio.

-

Conclusion

The conversion between ADP and ATP is a dynamic and fundamental process that extends far beyond simple energy currency. The ATP/ADP ratio acts as a sensitive and critical rheostat, fine-tuning cellular metabolism and signaling to maintain homeostasis. For professionals in research and drug development, a comprehensive grasp of the quantitative aspects, regulatory mechanisms, and analytical methodologies associated with the ATP-ADP cycle is indispensable. The signaling pathways governed by this ratio, including the AMPK, P2Y, KATP, and mTOR pathways, represent a rich landscape of potential therapeutic targets for a wide range of diseases, from metabolic disorders to cancer and cardiovascular disease. Continued exploration of the intricate interplay between cellular energetics and signaling will undoubtedly pave the way for innovative therapeutic strategies.

References

- 1. web.iitd.ac.in [web.iitd.ac.in]

- 2. Catalytic and mechanical cycles in F‐ATP synthases | EMBO Reports [link.springer.com]

- 3. F1·Fo ATP Synthase/ATPase: Contemporary View on Unidirectional Catalysis [mdpi.com]

- 4. Untitled Document [ucl.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. Maximal velocity (Vmax) of ATP synthase at 37 - Bacteria Escherichia coli - BNID 104890 [bionumbers.hms.harvard.edu]

- 7. Kinetic modalities of ATP synthesis. Regulation by the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermodynamics and kinetics of the FoF1-ATPase: application of the probability isotherm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic modeling of ATP synthesis by ATP synthase and its mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.iitd.ac.in [web.iitd.ac.in]

- 11. ATP synthase. Conditions under which all catalytic sites of the F1 moiety are kinetically equivalent in hydrolyzing ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ATP synthase - Wikipedia [en.wikipedia.org]

Interaction of Adenosine 5'-diphosphate sodium salt with P2Y purinergic receptors.

An In-depth Technical Guide to the Interaction of Adenosine 5'-diphosphate Sodium Salt with P2Y Purinergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular nucleotides, primarily Adenosine 5'-diphosphate (ADP), are critical signaling molecules that mediate a wide array of physiological and pathological processes through their interaction with purinergic P2Y receptors. This technical guide provides a comprehensive overview of the interaction between ADP sodium salt and three key G protein-coupled receptors (GPCRs): P2Y1, P2Y12, and P2Y13. These receptors are central to hemostasis, thrombosis, immune responses, and neurotransmission, making them significant targets for therapeutic intervention. This document details their signaling pathways, presents quantitative binding and functional data for ADP and its analogs, outlines key experimental protocols for their study, and provides visual representations of the underlying molecular mechanisms.

Introduction to ADP-Sensitive P2Y Receptors

The P2Y receptor family consists of eight distinct subtypes in humans, all of which are GPCRs. Among these, the P2Y1, P2Y12, and P2Y13 receptors are primarily activated by the endogenous ligand ADP.[1] While sharing a common agonist, these receptors exhibit distinct G-protein coupling, leading to different intracellular signaling cascades and physiological outcomes. The stable ADP analog, 2-methylthioadenosine (B1229828) 5'-diphosphate (2-MeSADP), is a potent agonist for these receptors and, due to its resistance to degradation by ectonucleotidases, serves as an invaluable tool in their pharmacological characterization.[2]

-

P2Y1 Receptor: Predominantly coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels.[3] This pathway is crucial for initiating platelet shape change and transient aggregation.

-

P2Y12 Receptor: A key target in antiplatelet therapy, the P2Y12 receptor couples to Gi proteins.[4] Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This action suppresses the inhibitory effects of cAMP on platelet activation and is essential for a full and sustained aggregation response.[5]

-

P2Y13 Receptor: Similar to P2Y12, the P2Y13 receptor is coupled to Gi proteins and its activation also leads to the inhibition of adenylyl cyclase.[6][7] It shares a high degree of sequence homology with the P2Y12 receptor and is implicated in various processes, including immune cell function and metabolism.[1]

Quantitative Data on Ligand Interaction

The affinity and potency of ADP and its stable analog 2-MeSADP at P2Y1, P2Y12, and P2Y13 receptors have been determined through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional potency (EC50) values.

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of Agonists for Human P2Y Receptors

| Receptor | Ligand | Parameter | Value (nM) | Assay Type | Cell Line | Reference |

| P2Y1 | ADP | EC50 | 10 | Calcium Mobilization | Transfected Cells | [3] |

| 2-MeSADP | EC50 | ~6.6 | Calcium Mobilization | Transfected Cells | [8] | |

| 2-MeSADP | EC50 | 3 | Phospholipase C Assay | Transfected Cells | [5] | |

| P2Y12 | 2-MeSADP | EC50 | 5 | cAMP Inhibition | Transfected Cells | [9][10][11] |

| P2Y13 | ADP | EC50 | 60 | GTPγS Binding | Transfected Cells | [12] |

| 2-MeSADP | EC50 | 19 | cAMP Inhibition | Transfected Cells | [9][10] | |

| ADP-like Agonists | EC50 (meta-analysis) | 17.2 | Various Functional Assays | Heterologous Expression | [1] |

Note: EC50 values can vary depending on the specific experimental conditions and cell system used.

Signaling Pathways

The activation of P2Y1, P2Y12, and P2Y13 receptors by ADP initiates distinct intracellular signaling cascades, as depicted in the diagrams below.

Caption: P2Y1 Receptor Signaling Pathway.

Caption: P2Y12 and P2Y13 Receptor Signaling Pathway.

Experimental Protocols

The characterization of ADP-P2Y receptor interactions relies on a suite of robust in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the binding affinity of ligands to the P2Y receptors.

Objective: To determine the dissociation constant (Kd) of a radioligand and the inhibitory constant (Ki) of a competing ligand.

Materials:

-

Cell membranes expressing the P2Y receptor of interest (e.g., from transfected CHO or HEK cells).

-

Radioligand (e.g., [³³P]2-MeSADP).

-

Unlabeled competing ligand (e.g., ADP sodium salt).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Scintillation cocktail.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competing ligand.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Detection: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay is used to assess the activation of Gq-coupled P2Y1 receptors.

Objective: To measure the increase in intracellular calcium concentration upon receptor activation.

Materials:

-

Live cells expressing the P2Y1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

ADP sodium salt or other agonists.

-

Fluorescence plate reader with dual excitation capabilities.

Protocol:

-

Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with buffer and then incubate them with Fura-2 AM in the dark at 37°C for a specified time (e.g., 45-60 minutes).

-

Washing: Gently wash the cells to remove any extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

Agonist Addition: Add varying concentrations of the ADP solution to the wells.

-

Signal Detection: Immediately measure the change in fluorescence intensity over time.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration. Plot the change in ratio against the agonist concentration to determine the EC50.[13][14]

Adenylyl Cyclase Inhibition Assay

This functional assay is used to assess the activation of Gi-coupled P2Y12 and P2Y13 receptors.

Objective: To measure the decrease in intracellular cAMP levels following receptor activation.

Materials:

-

Cells expressing the P2Y12 or P2Y13 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

ADP sodium salt or other agonists.

-

cAMP detection kit (e.g., ELISA-based or fluorescence-based).

-

Cell lysis buffer.

Protocol:

-

Cell Culture: Culture cells to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with the ADP agonist for a short period.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cAMP levels in agonist-treated cells to those treated with forskolin alone. The reduction in cAMP level is indicative of Gi-coupled receptor activation. Determine the IC50 value from the dose-response curve.

Conclusion

The P2Y1, P2Y12, and P2Y13 receptors are critical mediators of ADP-induced signaling, with profound implications for human health and disease. A thorough understanding of their pharmacology, including binding affinities, functional potencies, and downstream signaling pathways, is essential for the development of novel and selective therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate interactions between ADP sodium salt and these important purinergic receptors.

References

- 1. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the human P2Y13 receptor [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. P2Y(13): identification and characterization of a novel Galphai-coupled ADP receptor from human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Domino Effect: An In-depth Technical Guide to ADP Sodium Salt Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Adenosine diphosphate (B83284) (ADP) sodium salt, a pivotal signaling molecule, orchestrates a complex cascade of intracellular events fundamental to numerous physiological and pathological processes. Its role as a key agonist for purinergic P2Y receptors places it at the center of therapeutic interest for conditions ranging from thrombosis to inflammation. This technical guide provides a comprehensive overview of the signal transduction pathways initiated by ADP, with a focus on quantitative data, detailed experimental methodologies, and clear visualizations to empower researchers in their quest for novel therapeutic interventions.

Core Signaling Pathways of ADP

ADP primarily exerts its effects through three G protein-coupled receptors (GPCRs): P2Y1, P2Y12, and P2Y13. The activation of these receptors by ADP triggers distinct downstream signaling cascades that collectively modulate cellular function.

The P2Y1 Receptor Pathway: A Surge in Intracellular Calcium

The P2Y1 receptor is coupled to the Gq class of G proteins.[1][2] Upon activation by ADP, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[2] This rapid increase in intracellular calcium is a critical signal for a variety of cellular responses, including platelet shape change and transient aggregation.[1][3]

The P2Y12 and P2Y13 Receptor Pathways: Inhibition of cAMP and Activation of PI3K/Akt

Both P2Y12 and P2Y13 receptors are coupled to Gi proteins.[4][5][6] Activation of these receptors by ADP leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[4][7] The resulting decrease in intracellular cAMP levels has profound effects on cellular function, particularly in platelets where it leads to sustained aggregation.[3][4]

In addition to inhibiting adenylyl cyclase, the Gβγ subunits released from the activated Gi protein can stimulate the Phosphoinositide 3-kinase (PI3K) pathway.[4] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt, a key regulator of cell survival, proliferation, and metabolism.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

ADP signaling, particularly through the P2Y1 receptor, can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This involves a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors and changes in gene expression. Key MAPK pathways activated by ADP include the ERK1/2, JNK, and p38 MAPK pathways.

Quantitative Data on ADP Receptor Activation

The potency of ADP and its analogs at the P2Y receptors is a critical parameter in understanding their biological function and for the development of targeted therapeutics. The following tables summarize key quantitative data from the literature.

Table 1: EC50 Values for ADP and 2-MeSADP at Human P2Y Receptors

| Receptor | Agonist | EC50 (nM) | Cell System | Reference |

| P2Y1 | ADP | ~10 | - | [8] |

| P2Y1 | 2-MeSADP | ~6.6 | In vitro functional assays | [6] |

| P2Y12 | 2-MeSADP | 5 | In vitro functional assays | [6] |

| P2Y13 | 2-MeSADP | 19 | In vitro functional assays | [6] |

| P2Y13 | ADP-like agonists | 17.2 (95% CI: 7.7-38.5) | Heterologously expressed | [3] |

Table 2: Quantitative Phosphoproteomics of ADP-Stimulated Human Platelets

Data from a temporal quantitative phosphoproteomics study reveals the rapid and dynamic nature of protein phosphorylation following ADP stimulation.[5][9]

| Phosphopeptide | Protein | Fold Change (10s vs 0s) | Fold Change (30s vs 0s) | Fold Change (60s vs 0s) |

| PDE3A (Ser312) | Phosphodiesterase 3A | 1.5 | 1.4 | 1.3 |

| CALDAG-GEFI (Ser587) | RasGRP2 | 2.1 | 2.0 | 1.8 |

| ENSA (Ser109) | Alpha-endosulfine | 1.8 | 1.7 | 1.6 |

| Data represents a selection of significantly regulated phosphopeptides. |

Detailed Experimental Protocols

Reproducible and robust experimental data are the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to study ADP-mediated signal transduction.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is the gold standard for assessing platelet function and is crucial for studying the effects of ADP and potential inhibitors.[10]

Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.[1]

Protocol Workflow:

Detailed Steps:

-

Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant. The ratio of blood to anticoagulant should be 9:1.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature. Carefully collect the upper PRP layer.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cells. The supernatant is the PPP.

-

Aggregometer Calibration: Calibrate the aggregometer by setting the light transmission of PRP to 0% and PPP to 100%.

-

Assay Performance:

-

Pipette a defined volume of PRP into a cuvette with a stir bar.

-

Incubate the PRP at 37°C for a few minutes with constant stirring.

-

Add a known concentration of ADP sodium salt to the PRP.

-

Record the change in light transmission over time.

-

Intracellular Calcium Mobilization Assay (Fura-2 AM)

This assay allows for the real-time measurement of changes in intracellular calcium concentration following receptor activation.

Principle: Fura-2 AM is a cell-permeant fluorescent dye that becomes fluorescent upon binding to free calcium. It is a ratiometric indicator, meaning its fluorescence emission is measured at two different excitation wavelengths (typically 340 nm and 380 nm). The ratio of the fluorescence intensities at these two wavelengths is directly proportional to the intracellular calcium concentration, providing a quantitative measure of calcium mobilization.[2][11][12]

Protocol Workflow:

Detailed Steps:

-

Cell Preparation: Prepare a suspension of the cells of interest (e.g., washed platelets, cultured endothelial cells) in a suitable buffer.

-

Dye Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) for 30-60 minutes at room temperature or 37°C in the dark.

-

Washing: Wash the cells to remove any extracellular Fura-2 AM.

-

Measurement:

-

Place the Fura-2-loaded cells in a fluorometer cuvette or on a microscope stage.

-

Record the baseline fluorescence ratio (340nm/380nm excitation, ~510nm emission).

-

Add ADP sodium salt to the cells.

-

Continuously record the change in the fluorescence ratio over time.

-

cAMP Measurement Assay

This assay is used to quantify the inhibition of adenylyl cyclase activity following the activation of Gi-coupled receptors like P2Y12 and P2Y13.

Principle: cAMP levels are typically measured using competitive immunoassays. In these assays, cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The amount of tracer bound to the antibody is inversely proportional to the amount of cAMP in the sample.[13]

Protocol Workflow:

Detailed Steps:

-

Cell Stimulation:

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP.

-

Simultaneously or subsequently, treat the cells with ADP sodium salt.

-

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Immunoassay: Perform a competitive immunoassay according to the manufacturer's instructions of the chosen kit (e.g., ELISA, HTRF).

-

Data Analysis: Quantify the cAMP concentration in the samples by comparing the signal to a standard curve of known cAMP concentrations.

Conclusion

The signal transduction pathways initiated by ADP sodium salt are intricate and multifaceted, playing a crucial role in a wide array of cellular processes. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of novel and effective therapeutic strategies targeting purinergic signaling. This guide provides a foundational framework for researchers to delve into the complexities of ADP-mediated cellular communication and to accelerate the translation of this knowledge into clinical applications.

References

- 1. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell cycle dependence of ERK activation dynamics is regulated by PI3K and PAK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Temporal quantitative phosphoproteomics of ADP stimulation reveals novel central nodes in platelet activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Temporal quantitative phosphoproteomics of ADP stimulation reveals novel central nodes in platelet activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamics and Mechanisms of ERK Activation after Different Protocols that Induce Long-Term Synaptic Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The role of PI3K/Akt signaling pathway in non-physiological shear stress-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

This in-depth technical guide explores the seminal research that established the fundamental roles of adenosine (B11128) diphosphate (B83284) (ADP) in cellular bioenergetics and platelet physiology. The content is tailored for researchers, scientists, and drug development professionals, providing a detailed examination of the core discoveries, experimental methodologies, and quantitative data that form the bedrock of our current understanding of ADP's multifaceted functions.

ADP in Cellular Energy Metabolism: The Currency of Life

The discovery of adenosine triphosphate (ATP) and its dephosphorylated counterpart, ADP, revolutionized our understanding of biological energy transfer. This section delves into the foundational experiments that identified ATP as the primary energy currency of the cell and established the critical role of the ATP-ADP cycle.

The Discovery of the "Pyrophosphate Fraction" in Muscle

In 1929, Karl Lohmann's meticulous biochemical analysis of muscle extracts led to the isolation of a phosphorus-containing compound he termed the "pyrophosphate fraction," which was later identified as ATP.[1][2] His work laid the groundwork for understanding how chemical energy is stored and released in biological systems.

Experimental Protocol: Isolation of ATP from Muscle Tissue (Based on Lohmann's 1929 work)

-

Tissue Preparation: Fresh muscle tissue was minced and extracted with ice-cold trichloroacetic acid to precipitate proteins and halt enzymatic activity.

-

Fractionation: The acid extract was neutralized, and the "pyrophosphate fraction" was precipitated as its barium salt.

-

Purification: The barium salt was then converted to a more soluble form, and further purification steps were carried out to isolate the phosphorus-containing compound.

-

Analysis: The isolated compound was subjected to chemical analysis to determine its composition, revealing the presence of adenine, ribose, and three phosphate (B84403) groups.[2]

ATP as the Universal Energy Currency

Building on Lohmann's discovery, Fritz Albert Lipmann, in his influential 1941 review, proposed that ATP is the universal carrier of chemical energy in the cell.[3] He introduced the concept of "energy-rich phosphate bonds" (denoted by the "~" symbol) to describe the large amount of free energy released upon the hydrolysis of ATP to ADP and inorganic phosphate (Pi).[3][4]

Quantitative Data: Energetics of ATP Hydrolysis

The hydrolysis of ATP to ADP is a highly exergonic reaction, providing the energy to drive a vast array of cellular processes.

| Reaction | Standard Free Energy Change (ΔG°') |

| ATP + H₂O → ADP + Pi | -30.5 kJ/mol (-7.3 kcal/mol)[5] |

| ATP + H₂O → AMP + PPi | -45.6 kJ/mol (-10.9 kcal/mol)[5] |

Note: ΔG°' is the standard free energy change at pH 7. The actual free energy change (ΔG) in the cell is significantly more negative, around -57 kJ/mol, due to the non-equilibrium concentrations of ATP, ADP, and Pi.[5]

Experimental Workflow: Conceptualization of the ATP-ADP Cycle

The continuous cycling between ATP and ADP is central to cellular metabolism. Energy from catabolism is used to regenerate ATP from ADP, and the subsequent hydrolysis of ATP to ADP powers anabolic reactions and other cellular work.

ADP in Platelet Aggregation: A Key Player in Hemostasis

In the early 1960s, a second, equally profound function of ADP was discovered: its role as a potent signaling molecule in platelet aggregation, a critical process in blood clotting and thrombosis.

The Discovery of ADP-Induced Platelet Aggregation

In a landmark 1962 paper published in Nature, Gustav V. R. Born demonstrated that ADP is a powerful inducer of platelet aggregation.[6][7] This discovery opened up a new field of research into the mechanisms of hemostasis and thrombosis and identified a novel target for antithrombotic therapies.

Experimental Protocol: Light Transmission Aggregometry (LTA) (Based on Born's 1962 method)

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood was collected into an anticoagulant (e.g., citrate) and centrifuged at a low speed to pellet the red and white blood cells, leaving the platelets suspended in the plasma.

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood was centrifuged at a high speed to pellet the platelets, yielding platelet-poor plasma, which was used as a reference (100% light transmission).

-

Aggregation Measurement: The PRP was placed in a cuvette in an aggregometer, a specialized spectrophotometer. A baseline light transmission was established.

-

Addition of Agonist: A known concentration of ADP was added to the PRP, and the change in light transmission was recorded over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.[8]

Quantitative Data: ADP-Induced Platelet Aggregation

The following table summarizes representative data on the concentration-dependent effect of ADP on platelet aggregation, as measured by LTA.

| ADP Concentration (µM) | Maximum Aggregation (%) |

| 0.2 | Low (often reversible) |

| 0.4 | Intermediate |

| 0.8 | Strong |

| 1.2 | Maximal |

| 1.36 | Maximal |

Note: The exact percentage of aggregation can vary between individuals and with experimental conditions.[9]

The P2Y Receptor Family: Mediators of ADP Signaling in Platelets

Subsequent research identified specific receptors on the platelet surface that mediate the effects of ADP. Two key G protein-coupled receptors (GPCRs) were discovered: P2Y1 and P2Y12.

-

P2Y1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium and initiates platelet shape change and transient aggregation.

-

P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and sustained platelet aggregation.

Signaling Pathway: P2Y1 Receptor (Gq-coupled)

Activation of the P2Y1 receptor by ADP triggers the Gq signaling cascade, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Signaling Pathway: P2Y12 Receptor (Gi-coupled)

The binding of ADP to the P2Y12 receptor activates the Gi signaling pathway, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This relieves the inhibition of platelet activation and promotes sustained aggregation.[10][11][12]

Conclusion

The foundational discoveries of ADP's functions in cellular energy metabolism and platelet aggregation have had a profound and lasting impact on biology and medicine. The pioneering work of scientists like Lohmann, Lipmann, and Born not only unveiled fundamental biological processes but also paved the way for the development of novel therapeutic strategies for a wide range of diseases, from metabolic disorders to cardiovascular disease. This technical guide provides a detailed overview of these seminal discoveries, offering valuable insights for researchers and clinicians working to further unravel the complexities of ADP signaling and its therapeutic potential.

References

- 1. scribd.com [scribd.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. eoht.info [eoht.info]

- 4. researchgate.net [researchgate.net]

- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 6. Aggregation of blood platelets by adenosine diphosphate and its reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The aggregation of blood platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing ADP Induced Aggregation Kinetics During Platelet-Nanoparticle Interactions: Functional Dynamics Analysis to Rationalize Safety and Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Multifaceted Role of ADP Sodium Salt in Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine diphosphate (B83284) (ADP), a pivotal molecule in cellular bioenergetics, also functions as a critical extracellular signaling molecule, orchestrating a diverse array of physiological and pathological processes.[1] Its sodium salt is widely utilized in research to explore these multifaceted roles. This technical guide provides an in-depth exploration of the effects of ADP sodium salt across various cell types, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Effects of ADP on Different Cell Types

The cellular response to ADP is highly context-dependent, varying significantly across different cell types and being mediated by the expression and activation of specific purinergic receptors, primarily the P2Y family of G protein-coupled receptors (GPCRs), including P2Y1, P2Y12, and P2Y13.[2]

Endothelial Cells

In the vascular endothelium, ADP plays a crucial role in regulating vascular homeostasis, cell migration, and angiogenesis.[3][4]

| Parameter | Cell Type | ADP Concentration | Observed Effect | Reference |

| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Significant increase in cell migration in Boyden chamber assay | [5] |

| Bovine Aortic Endothelial Cells (BAECs) | 10 µM | Promotion of endothelial cell migration | [6] | |

| Cell Proliferation | Bovine Choroidal Endothelial Cells (BCEC) | 100-1000 µM (peak at 200 µM) | Stimulation of cell growth | [7] |

| Bovine Retinal Endothelial Cells (BREC) | 100-1000 µM (peak at 200 µM) | Stimulation of cell growth | [7] | |

| eNOS Phosphorylation (Ser1179) | Cultured Endothelial Cells | 10 µM | Increased phosphorylation | [6] |

| eNOS Phosphorylation (Ser635) | Cultured Endothelial Cells | 10 µM | Increased phosphorylation | [6] |

| ERK1/2 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Increased phosphorylation | [5] |

| Bovine Choroidal Endothelial Cells (BCEC) | 100-200 µM | Maximal phosphorylation within 5-10 minutes | [7] |

ADP-mediated signaling in endothelial cells is primarily initiated by the activation of the P2Y1 receptor.[4][8] This leads to the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades involving ERK1/2, JNK, and p38, which are crucial for cell migration.[4][5][8] Furthermore, ADP can stimulate the phosphorylation of endothelial nitric oxide synthase (eNOS), a key regulator of vascular tone.[3][9]

Platelets

The role of ADP in platelet activation and aggregation is extensively studied and forms the basis for several anti-thrombotic therapies.[2]

| Parameter | Preparation | ADP Concentration | Observed Effect | Reference |

| Platelet Aggregation | Human Platelet-Rich Plasma | ≤ 1 µM | Transient aggregation | [4] |

| Human Platelet-Rich Plasma | > 1 µM | Sustained aggregation | [4] | |

| Dog Platelets | Species-dependent | Higher mean concentration for aggregation compared to other species | [3] | |

| Rat Platelets | Species-dependent | Steeper dose-response curve compared to other species | [3] |

ADP induces platelet activation through at least two P2Y receptors: P2Y1 and P2Y12.[2] The P2Y1 receptor is coupled to Gq and initiates platelet shape change and transient aggregation, while the P2Y12 receptor is coupled to Gi, inhibiting adenylyl cyclase and leading to a sustained aggregation response.[2]

Immune Cells

Extracellular ADP is an important modulator of immune responses, influencing the function of various immune cells, including macrophages and mast cells.

| Parameter | Cell Type | ADP Concentration | Observed Effect | Reference |

| MCP-1 Production (mRNA) | RAW 264.7 Macrophages | 100 µM | Increased mRNA levels of MCP-1/CCL-2, CCL-3, and CCL-4 after 6 hours | [10] |

| MCP-1 Production (protein) | Mouse Peritoneal Lavage | 50 mg/kg (in vivo) | Increased protein levels of MCP-1 | [10] |

| Cytokine Secretion (IL-6, IL-13) | Mouse Bone-Marrow-Derived Mast Cells | Not specified | Enhanced secretion, though weaker than ATP | [11] |

In macrophages, ADP, via P2Y12 and P2Y13 receptors, can enhance innate immune responses by decreasing cAMP levels.[10] In mast cells, ADP can contribute to cytokine production, although ATP appears to be a more potent agonist.[11]

Neurons

In the nervous system, the balance between ATP and ADP is crucial for neuronal energy homeostasis and function.

| Parameter | Cell Type | ADP Concentration | Observed Effect | Reference |

| Intracellular Calcium ([Ca2+]i) | Adult Rat Schwann Cells | 100 µM | Smaller transient increase compared to ATP and UTP | [12] |

| Adult Rabbit Schwann Cells | 100 µM | Smaller transient increase compared to ATP and UTP | [12] | |

| ATP:ADP Ratio | Dentate Granule Neurons | N/A (during neuronal activity) | Transient decrease during activity | [13] |

Changes in the ATP/ADP ratio are a key indicator of the energetic state of neurons.[13] A decrease in this ratio can trigger compensatory mechanisms like autophagy to maintain cellular homeostasis during processes with high energy demands, such as neuronal migration.[14] Extracellular ADP can also modulate neuronal function by acting on P2Y receptors, leading to changes in intracellular calcium levels.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for key experiments cited in this guide.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay is used to quantify the chemotactic response of endothelial cells to ADP.[5][15][16]

Materials:

-

Boyden chambers (transwell inserts with porous membranes)

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium

-

Chemoattractant (ADP sodium salt)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the lower side of the transwell membrane with an appropriate extracellular matrix protein (e.g., gelatin).

-

Seed endothelial cells in the upper chamber of the Boyden chamber in serum-free medium.

-

Add medium containing the chemoattractant (ADP) to the lower chamber.

-

Incubate for a sufficient time to allow cell migration (typically 4-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-